Serpentine bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serpentine bitartrate is a naturally occurring compound known for its ability to inhibit the activity of cytochrome P450 enzymes. It also plays a role in inhibiting the production of hydrogen tartrate by hydroxylase, which is a crucial step in the synthesis of cholesterol . The compound has a molecular formula of C21H21N2O3·C4H5O6 and a molecular weight of 498.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Serpentine bitartrate is primarily synthesized through the hydrogenation reaction of gluconic acid. Initially, gluconic acid is dissolved in water, followed by the addition of sodium hydroxide or potassium hydroxide to facilitate the hydrogenation reaction .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Serpentine bitartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Serpentine bitartrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of serpentine bitartrate involves its interaction with cytochrome P450 enzymes, leading to the inhibition of their activity. This inhibition affects various metabolic pathways, including the synthesis of cholesterol and the metabolism of other compounds. The molecular targets include specific isoforms of cytochrome P450, and the pathways involved are primarily related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Choline bitartrate
- Choline chloride
- Alpha-glycerophosphocholine (GPC)
- Citicoline
Uniqueness
Serpentine bitartrate is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in cholesterol synthesis inhibition. Unlike other choline supplements, this compound has distinct biochemical properties that make it valuable for specific research and therapeutic applications .
Properties
CAS No. |
58782-36-8 |
---|---|
Molecular Formula |
C25H26N2O9 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1 |
InChI Key |
DSBKFQYHOCFEJB-VKSHHDBOSA-N |
SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
Synonyms |
Serpentine hydrogen tartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.